![molecular formula C22H20N2O2S B3016687 5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-39-6](/img/structure/B3016687.png)
5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It is a type of condensed pyrimidine, which are key structural fragments of antiviral agents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific synthesis process and the conditions under which the compound is formed .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of this compound. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Other reactions involved in the synthesis of this compound include the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple nitrogen atoms in the ring facilitates a nucleophilic attack . The pH of the reaction medium affects the rate of the rearrangement .科学的研究の応用
Anticancer Activity
This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The unique structural features of the thieno[2,3-d]pyrimidine ring contribute to its activity by interacting with cellular targets involved in cancer progression .
Anti-Inflammatory Properties
Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis, colitis, and dermatitis. Further investigations are needed to elucidate the underlying mechanisms .
Antibacterial and Antifungal Effects
The compound has demonstrated antibacterial and antifungal activities against various pathogens. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These findings highlight its potential as a novel antimicrobial agent .
Neuroprotective Potential
Interest lies in the compound’s ability to protect neurons from oxidative stress and neurodegenerative processes. It may enhance neuronal survival and mitigate damage caused by reactive oxygen species. Such neuroprotective effects could have implications for conditions like Alzheimer’s disease and Parkinson’s disease .
Photovoltaic Applications
The unique electronic properties of this compound make it suitable for photovoltaic devices. Researchers have investigated its use in organic solar cells, where it acts as an electron donor or acceptor. Its absorption properties in the visible spectrum contribute to efficient energy conversion .
Organic Semiconductors
Due to its π-conjugated system, the compound has been explored as an organic semiconductor. It can be incorporated into thin-film transistors, light-emitting diodes (LEDs), and other electronic devices. Its charge transport properties make it promising for next-generation electronics .
These applications demonstrate the versatility and potential impact of 5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in various scientific fields. Keep in mind that ongoing research may uncover additional uses and mechanisms of action for this intriguing compound! 🌟 .
将来の方向性
特性
IUPAC Name |
5,6-dimethyl-1-[(3-methylphenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-8-7-9-17(12-14)13-23-21-19(15(2)16(3)27-21)20(25)24(22(23)26)18-10-5-4-6-11-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNURHDUPRNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)
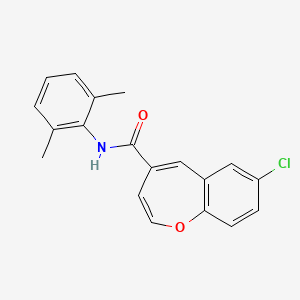
![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
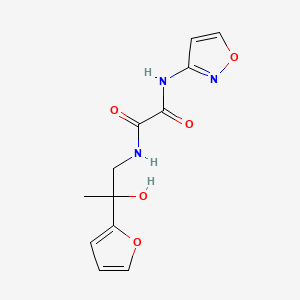
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

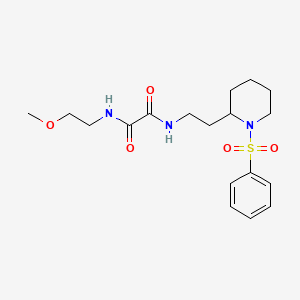

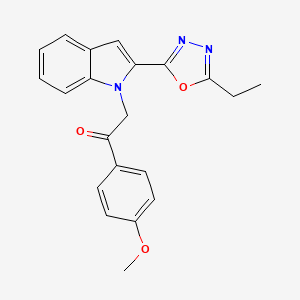


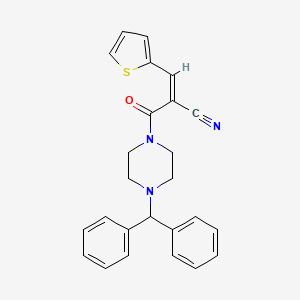
![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)